

# Technical Guide: Physicochemical and Synthetic Profile of 1-(2-Ethoxyethyl)-1,4-diazepane

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## Compound of Interest

Compound Name: 1-(2-Ethoxyethyl)-1,4-diazepane

Cat. No.: B3081037

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Disclaimer: Direct experimental data for **1-(2-Ethoxyethyl)-1,4-diazepane** is not readily available in the reviewed scientific literature. This guide provides an overview based on the closely related analog, 1-(2-Methoxyethyl)-1,4-diazepane, and general synthetic methodologies for substituted 1,4-diazepanes. The information presented herein should be considered predictive and requires experimental validation.

## Introduction

**1-(2-Ethoxyethyl)-1,4-diazepane** is a disubstituted diazepane derivative. The 1,4-diazepane core is a seven-membered heterocyclic scaffold containing two nitrogen atoms at positions 1 and 4. This structural motif is of interest in medicinal chemistry and drug development due to its presence in various biologically active compounds. The ethoxyethyl substituent at the 1-position is expected to influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can modulate its pharmacological profile.

This technical guide aims to provide a summary of the predicted physicochemical characteristics and a general synthetic approach for **1-(2-Ethoxyethyl)-1,4-diazepane**, intended for researchers, scientists, and professionals in drug development.

## Physicochemical Characteristics

Due to the absence of experimental data for **1-(2-Ethoxyethyl)-1,4-diazepane**, the following table summarizes the predicted properties of its close structural analog, 1-(2-

Methoxyethyl)-1,4-diazepane (CAS Number: 927802-38-8)[1]. These values can serve as an estimation for the target compound.

Property	Predicted Value for 1-(2-Methoxyethyl)-1,4-diazepane
Molecular Formula	C8H18N2O
Molecular Weight	158.24 g/mol [1]
Boiling Point	217.6 ± 25.0 °C[1]
Density	0.921 ± 0.06 g/cm <sup>3</sup> [1]
pKa	10.56 ± 0.20[1]
Refractive Index	1.4775[1]

## Synthesis Methodology

A specific experimental protocol for the synthesis of **1-(2-Ethoxyethyl)-1,4-diazepane** is not described in the available literature. However, a general and plausible synthetic route can be conceptualized based on established methods for the N-alkylation of 1,4-diazepane (also known as homopiperazine).

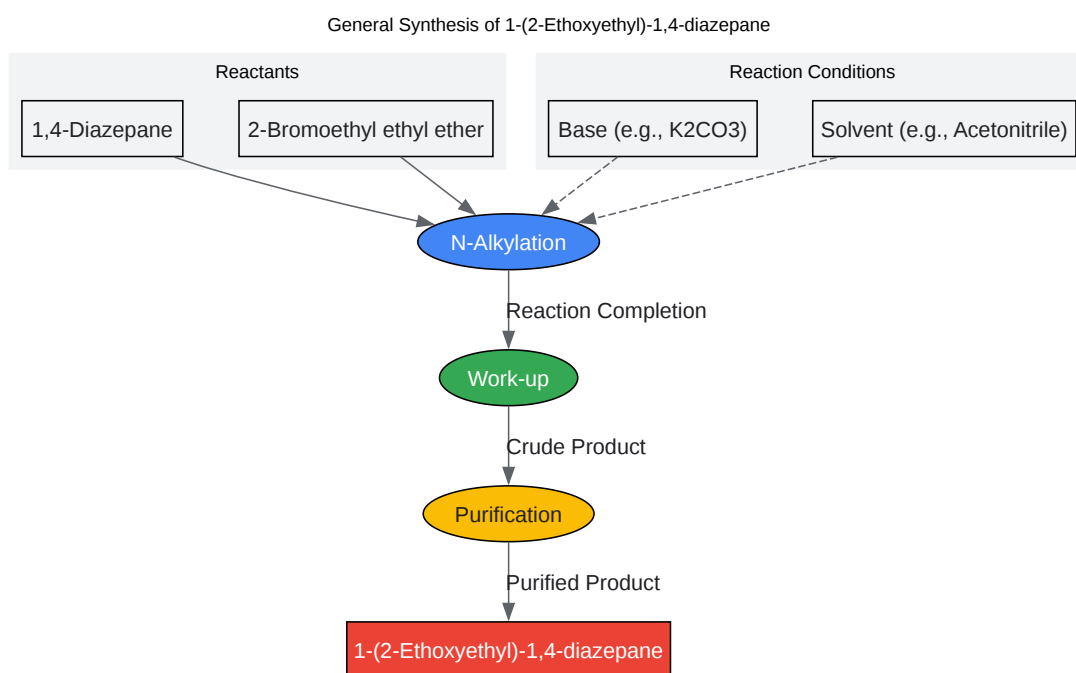
A common approach involves the reaction of 1,4-diazepane with a suitable ethoxyethylating agent, such as 2-bromoethyl ethyl ether or 2-chloroethyl ethyl ether. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct.

General Experimental Protocol:

- **Reaction Setup:** To a solution of 1,4-diazepane in a suitable aprotic solvent (e.g., acetonitrile, DMF), add a base (e.g., potassium carbonate, triethylamine).
- **Addition of Alkylating Agent:** Slowly add a stoichiometric equivalent of 2-haloethyl ethyl ether (e.g., 2-bromoethyl ethyl ether) to the reaction mixture at room temperature.
- **Reaction Progression:** Stir the mixture at room temperature or with gentle heating to drive the reaction to completion. The progress can be monitored by thin-layer chromatography

(TLC) or gas chromatography-mass spectrometry (GC-MS).

- Work-up: Upon completion, the reaction mixture is typically filtered to remove inorganic salts. The filtrate is then concentrated under reduced pressure.
- Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the desired **1-(2-Ethoxyethyl)-1,4-diazepane**.



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Caption: General workflow for the synthesis of **1-(2-Ethoxyethyl)-1,4-diazepane**.

## Biological Activity and Signaling Pathways

There is currently no information available in the scientific literature regarding the specific biological activities or the involvement of **1-(2-Ethoxyethyl)-1,4-diazepane** in any signaling pathways. The broader class of 1,4-diazepanes has been investigated for a wide range of biological targets, and therefore, this compound could be a candidate for screening in various pharmacological assays.

## Conclusion

**1-(2-Ethoxyethyl)-1,4-diazepane** is a chemical entity for which specific experimental data is lacking. This guide has provided a profile based on the predicted properties of a close structural analog and a general synthetic methodology. Researchers interested in this compound are encouraged to perform experimental studies to determine its precise physicochemical characteristics, develop a specific and optimized synthesis protocol, and investigate its potential biological activities. The information presented here serves as a foundational resource to guide such future research endeavors.

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## References

- 1. 927802-38-8 CAS MSDS (1-(2-Methoxyethyl)-1,4-diazepane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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